molecular formula C10H14O2 B1585920 4,6-Decadiyn-1,10-diol CAS No. 70283-74-8

4,6-Decadiyn-1,10-diol

Cat. No. B1585920
CAS RN: 70283-74-8
M. Wt: 166.22 g/mol
InChI Key: BLPYWBZRUNDXJH-UHFFFAOYSA-N
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Description

4,6-Decadiyn-1,10-diol is a chemical compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .


Synthesis Analysis

The synthesis of a diacetylene having 3-methyl-n-butoxy-carbonylmethyl-urethane (3BCMU) as a substituent was achieved by reacting 3,4,5-Trialkoxyphenyl isocyanate derivatives with 4,6-decadiyn-1,10-diol . The resulting compound was then exposed to 60 Co-γ ray at various doses to obtain a polymer, poly3BCMU .


Molecular Structure Analysis

The molecular structure of 4,6-Decadiyn-1,10-diol consists of a chain of ten carbon atoms, with two hydroxyl groups attached at the first and tenth carbon atoms . The fourth and sixth carbon atoms are connected by a triple bond, forming a diacetylene group .


Chemical Reactions Analysis

The chemical reactions involving 4,6-Decadiyn-1,10-diol primarily involve its polymerization. This polymerization can occur in the solid state by high energy radiation or simply by thermal annealing .


Physical And Chemical Properties Analysis

4,6-Decadiyn-1,10-diol has a density of 1.1±0.1 g/cm3, a boiling point of 364.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has a molar refractivity of 47.5±0.3 cm3, and a molar volume of 155.2±3.0 cm3 . It has 2 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Electronics: Conductive Polymers

4,6-Decadiyn-1,10-diol is utilized in the synthesis of conductive polymers. These polymers exhibit electric conductivity and sol-gel transition behavior, making them suitable for electronic applications . The ability to form gels in various solvents allows for the creation of materials with unique electrical properties, which can be tailored for specific uses in electronic devices.

Medicine: Anti-Adipogenic Agents

In the medical field, derivatives of 4,6-Decadiyn-1,10-diol have been explored for their anti-adipogenic effects. These compounds have shown potential in inhibiting adipogenesis, which is the process of cell differentiation by which preadipocytes become mature fat cells . This application is particularly relevant in the context of obesity treatment and the development of therapeutic agents.

Materials Science: Polymer Synthesis

4,6-Decadiyn-1,10-diol plays a critical role in materials science as a monomer for the synthesis of polydiacetylenes . These materials are known for their color change properties and potential use in sensors. The solid-state polymerization of these compounds can lead to materials with unique optical and mechanical properties.

Environmental Science: Ionic Conductivity

The ionic conductivity of polydiacetylene gels derived from 4,6-Decadiyn-1,10-diol is of interest in environmental science . These gels can be used to study the transport of ions in various conditions, which is essential for understanding processes like soil contamination and water purification.

Energy Storage: Gel Electrolytes

In the context of energy storage, 4,6-Decadiyn-1,10-diol derivatives can be used to create gel electrolytes for batteries . The sol-gel transition and the ability to conduct electricity make these materials suitable for use in energy storage devices, where they can contribute to the development of more efficient and stable batteries.

Chemical Synthesis: Reagent for Organic Synthesis

4,6-Decadiyn-1,10-diol serves as a reagent in organic synthesis, providing a versatile building block for creating a variety of chemical compounds . Its unique structure allows for the formation of complex molecules, which can be used in further chemical reactions and syntheses.

Agriculture: Polyacetylene Derivatives

While direct applications in agriculture are not well-documented, the chemical properties of 4,6-Decadiyn-1,10-diol suggest potential uses in the synthesis of agricultural chemicals . These could include pesticides or plant growth regulators, where the reactivity of the diol could be harnessed to create effective compounds.

Nanotechnology: Nanostructured Materials

The ability of 4,6-Decadiyn-1,10-diol to polymerize and form nanostructured materials is of interest in nanotechnology . These materials can be engineered to have specific properties at the nanoscale, which can be utilized in various applications ranging from drug delivery systems to nanoelectronics.

Safety and Hazards

4,6-Decadiyn-1,10-diol can cause skin irritation and serious eye irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . In case of contact, wash off immediately with soap and plenty of water .

properties

IUPAC Name

deca-4,6-diyne-1,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPYWBZRUNDXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#CC#CCCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374131
Record name 4,6-Decadiyn-1,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Decadiyn-1,10-diol

CAS RN

70283-74-8
Record name 4,6-Decadiyn-1,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70283-74-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,6-Decadiyn-1,10-diol in materials science?

A1: 4,6-Decadiyn-1,10-diol serves as a crucial building block in the synthesis of polydiacetylenes [, , , ]. These polymers are known for their unique optical and electrical properties, making them attractive for applications in sensors, transistors, and other optoelectronic devices.

Q2: How does the structure of 4,6-Decadiyn-1,10-diol-based polymers influence their properties?

A2: The structure of the side chains attached to the 4,6-Decadiyn-1,10-diol backbone significantly influences the polymer's properties. For instance, in poly[4,6-decadiyn-1,10-diol-bis(n-butoxy-carbonylmethyl urethane)] (P(3BCMU)), the n-butoxy-carbonylmethyl urethane side chains contribute to its gelation properties and influence its conductivity in different solvents [, ].

Q3: How does solvent choice affect the behavior of polydiacetylene gels derived from 4,6-Decadiyn-1,10-diol?

A3: Solvent choice has a significant impact on the properties of these gels. Research shows that the electronic conductivity of P(3BCMU) gels increases with the dielectric constant of the solvent []. This highlights the importance of carefully selecting solvents to tune the material's properties for specific applications.

Q4: Can 4,6-Decadiyn-1,10-diol be used to create blended polydiacetylene systems? What are the advantages?

A4: Yes, 4,6-Decadiyn-1,10-diol derivatives can be co-polymerized with other diacetylenes to create blend systems []. For example, blends of P(3BCMU) and poly[5,7-dodecadiyn-1,12-diol-bis(n-butoxy carbonyl methylurethane)] (P(4BCMU)) exhibit interesting properties not observed in the individual polymers, including enhanced conductivity and unique UV-vis absorption bands, suggesting potential charge transfer interactions [].

Q5: What analytical techniques are used to characterize polymers derived from 4,6-Decadiyn-1,10-diol?

A5: Various techniques are employed to characterize these polymers, including:

  • Spectroscopy: UV-vis spectroscopy helps analyze the characteristic color transitions associated with conformational changes in polydiacetylenes [, ]. Raman spectroscopy provides information on the vibrational modes and structural properties of the polymers [].
  • Rheology: Shear modulus measurements are used to study the gel-to-sol transition temperatures and the mechanical properties of the gels [, ].
  • Electrical conductivity measurements: Both DC and AC conductivity measurements are employed to investigate the charge transport mechanisms in these materials [, ].

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